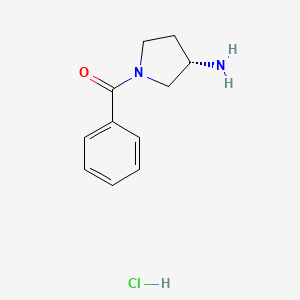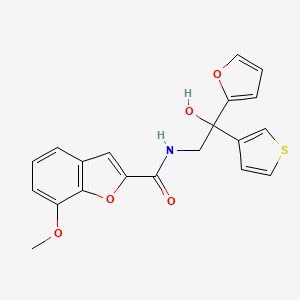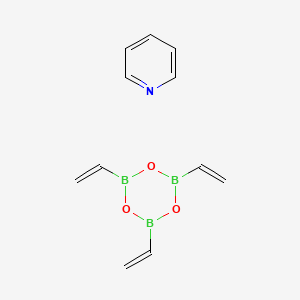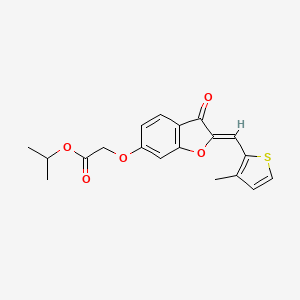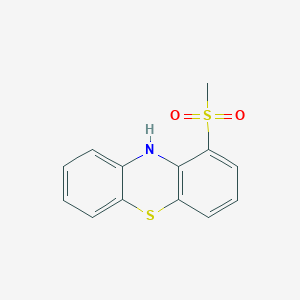
1-methanesulfonyl-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-10H-phenothiazine is a heterocyclic compound that belongs to the phenothiazine class It is characterized by the presence of a methanesulfonyl group attached to the phenothiazine core
Mechanism of Action
Target of Action
1-Methylsulfonyl-10H-phenothiazine, also known as 1-methanesulfonyl-10H-phenothiazine, is a phenothiazine derivative . Phenothiazines are known to have a wide range of targets, including dopamine D2 receptors, histamine H1 receptors, and various adrenergic and cholinergic receptors . .
Mode of Action
Phenothiazines, in general, are known to act as antagonists at various receptor sites, blocking the action of neurotransmitters and thus altering the transmission of nerve impulses . This can lead to a variety of effects depending on the specific receptors involved.
Biochemical Pathways
Phenothiazines are known to interfere with various neurotransmitter systems, potentially affecting a wide range of biochemical pathways .
Result of Action
Phenothiazines are known to have a wide range of effects due to their interaction with various neurotransmitter systems .
Biochemical Analysis
Biochemical Properties
Phenothiazines, a group of compounds to which 1-methylsulfonyl-10H-phenothiazine belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some phenothiazine derivatives have been shown to have antiproliferative activity against cancer cells
Molecular Mechanism
Phenothiazines are known to have diverse mechanisms of action, including inhibition of D2 dopamine receptors
Metabolic Pathways
Phenothiazines are known to undergo various metabolic reactions, including S-oxidation, aromatic hydroxylation, and N-dealkylation
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methanesulfonyl-10H-phenothiazine can be synthesized through a multi-step process. One common method involves the following steps:
Starting Material: 2-nitro-4-methylsulfonyl thiophenol.
Hydrogenation Reduction: The nitro group is reduced to an amino group using hydrogenation.
C-N/C-S Coupling Reaction: The resulting 2-amino-4-methylsulfonyl thiophenol undergoes a coupling reaction with o-dichlorobenzene or o-difluorobenzene in the presence of an iron salt catalyst and N,N,N’,N’-tetramethyl-1,8-naphthalenediamine as a ligand.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of iron salts as catalysts helps in reducing the cost and environmental impact of the process .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: It can participate in substitution reactions where the methanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives of this compound.
Substitution: Depending on the nucleophile used, different substituted phenothiazine derivatives can be obtained.
Scientific Research Applications
1-methanesulfonyl-10H-phenothiazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Materials Science: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies related to its biological activity against various bacterial and fungal strains.
Comparison with Similar Compounds
1-methanesulfonyl-10H-phenothiazine can be compared with other phenothiazine derivatives:
Phenothiazine: The parent compound, phenothiazine, lacks the methanesulfonyl group and has different chemical and biological properties.
Similar Compounds
- Phenothiazine
- Chlorpromazine
- Promethazine
Properties
IUPAC Name |
1-methylsulfonyl-10H-phenothiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S2/c1-18(15,16)12-8-4-7-11-13(12)14-9-5-2-3-6-10(9)17-11/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHOKEKRQVMPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2882228.png)
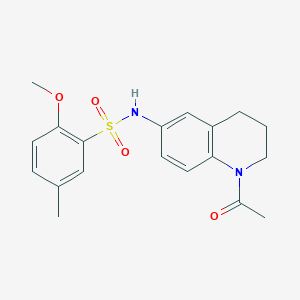
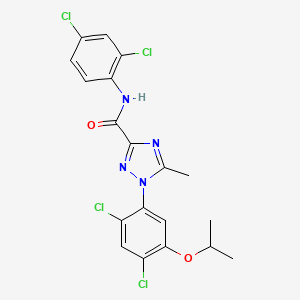
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882232.png)
![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2882234.png)
![N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2882237.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide](/img/structure/B2882240.png)
![3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2882242.png)
